molecular formula C20H20N4O3 B13616235 2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid

Cat. No.: B13616235
M. Wt: 364.4 g/mol
InChI Key: GIEJFUKCRYYQRM-UHFFFAOYSA-N
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Description

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The specific structure of this compound includes a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system, and a pyridine ring substituted with a carboxylic acid group and a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common approach is to first synthesize the pyrrolo[3,4-c]pyrazole core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a hydrazine derivative, with an appropriate diketone under acidic or basic conditions. The resulting intermediate is then further functionalized to introduce the hydroxyethyl group and the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or a carboxylic acid, while reduction of the carboxylic acid group can yield an alcohol.

Scientific Research Applications

2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein-protein interactions.

Mechanism of Action

The mechanism of action of 2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing an indole ring, such as tryptophan and serotonin, share some structural similarities with the pyrrolo[3,4-c]pyrazole core.

    Pyridine Derivatives: Compounds such as nicotinic acid and pyridoxine contain a pyridine ring and have similar chemical properties.

Uniqueness

The uniqueness of 2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C20H20N4O3/c1-13-3-2-4-14(9-13)17-6-5-16(20(26)27)19(22-17)23-11-15-10-21-24(7-8-25)18(15)12-23/h2-6,9-10,25H,7-8,11-12H2,1H3,(H,26,27)

InChI Key

GIEJFUKCRYYQRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(C=C2)C(=O)O)N3CC4=C(C3)N(N=C4)CCO

Origin of Product

United States

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